molecular formula C5H12N2 B14165429 Butylmethyldiazene CAS No. 4426-46-4

Butylmethyldiazene

Cat. No.: B14165429
CAS No.: 4426-46-4
M. Wt: 100.16 g/mol
InChI Key: GKQMCKLMLLVAAI-UHFFFAOYSA-N
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Description

Butylmethyldiazene (C₅H₁₁N₂) is an organic diazene compound characterized by a nitrogen-nitrogen double bond (N=N) substituted with a butyl group (C₄H₉) and a methyl group (CH₃). Its structure, CH₃(CH₂)₃-N=N-CH₃, places it within the broader class of azo compounds, which are notable for their applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

4426-46-4

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

butyl(methyl)diazene

InChI

InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3

InChI Key

GKQMCKLMLLVAAI-UHFFFAOYSA-N

Canonical SMILES

CCCCN=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:

Butylamine+MethylhydrazineThis compound+Ammonia\text{Butylamine} + \text{Methylhydrazine} \rightarrow \text{this compound} + \text{Ammonia} Butylamine+Methylhydrazine→this compound+Ammonia

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Butylmethyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield hydrazine derivatives.

    Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.

Major Products Formed

Scientific Research Applications

Butylmethyldiazene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents (R₁, R₂) Key Properties Applications
This compound C₅H₁₁N₂ R₁ = C₄H₉, R₂ = CH₃ High lipophilicity, moderate stability Organic synthesis, polymer initiators
Ethylmethyldiazene C₃H₈N₂ R₁ = C₂H₅, R₂ = CH₃ Lower boiling point, higher volatility Photoresist formulations
Dipropyldiazene C₆H₁₄N₂ R₁ = C₃H₇, R₂ = C₃H₇ Enhanced thermal stability Crosslinking agents
Phenylmethyldiazene C₇H₈N₂ R₁ = C₆H₅, R₂ = CH₃ Conjugation via aromatic ring, UV activity Dyes, photodynamic therapy

Key Findings:

Lipophilicity and Solubility: this compound’s elongated alkyl chain (C₄H₉) increases its solubility in nonpolar solvents (e.g., hexane) compared to Ethylmethyldiazene, which is more volatile due to shorter chains . Phenylmethyldiazene’s aromatic group introduces π-conjugation, reducing solubility in aliphatic solvents but enhancing absorption in UV-Vis spectra .

Stability and Reactivity :

  • Dipropyldiazene’s symmetrical substituents (two propyl groups) improve thermal stability, whereas this compound’s asymmetry may lead to faster decomposition under heat .
  • The methyl group in this compound sterically hinders the N=N bond, reducing susceptibility to nucleophilic attacks compared to less-substituted analogs .

Biological and Industrial Relevance :

  • Phenylmethyldiazene’s UV activity makes it suitable for light-sensitive applications, contrasting with this compound’s utility in hydrophobic reaction environments .
  • Ethylmethyldiazene’s volatility is leveraged in vapor-phase deposition processes, a niche less applicable to this compound .

Future Research Priorities :

  • Systematic studies on this compound’s decomposition kinetics under varying conditions.
  • Exploration of hybrid structures (e.g., aryl-alkyl diazenes) to merge UV activity with thermal resilience .

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